Tert-butyl8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a nitro group on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro substituent can be replaced by hydrogen in the presence of reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas (H₂), palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure and diverse biological activities.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines: These compounds are synthesized using the Pictet-Spengler reaction and have various biological activities.
The uniqueness of tert-butyl 8-chloro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN2O4 |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
tert-butyl 8-chloro-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3 |
InChI Key |
UGSBFTLPZNTKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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